![molecular formula C28H24N4O4S2 B2746394 ethyl 2-[[2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 536703-81-8](/img/structure/B2746394.png)
ethyl 2-[[2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “ethyl 2-[[2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate” is a complex organic molecule. It is part of a class of compounds known as thiadiazoles . These compounds are known for their broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The presence of the pyrimido[5,4-b]indol-2-yl group indicates that it is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .Scientific Research Applications
Efficient Synthesis of Heterocyclic Compounds
Research by Sun et al. (2010) details an efficient synthesis method for thieno[2,3-d]pyrimidin-4(3H)-ones, emphasizing the versatility of such compounds in constructing complex molecular architectures. This method highlights the potential of using similar compounds in developing new materials or chemical entities with unique properties Yong Sun, N. Huang, M. Ding, 2010.
Novel Synthesis of Substituted Spiro Derivatives
Faty et al. (2010) report the synthesis of new spiro derivatives starting from a thiophene carboxylate, leading to compounds with observed antimicrobial activity. This work underlines the significance of exploring novel synthetic routes and the potential antimicrobial applications of the resulting compounds R. Faty, H. Hussein, Ayman M. S. Youssef, 2010.
Antimicrobial and Anti-inflammatory Potential
Narayana et al. (2006) explore the synthesis of tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-ones and their derivatives, showing promising antimicrobial and anti-inflammatory activities. Such findings suggest the applicability of these compounds in developing new therapeutic agents B. Narayana, B. V. Ashalatha, K. K. V. Raj, N. Kumari, 2006.
Development of Antimicrobial Agents
Wardkhan et al. (2008) focus on the synthesis of thiazoles and their derivatives, showcasing their antimicrobial activities against various pathogens. This research emphasizes the importance of chemical synthesis in creating potent antimicrobial agents Wagnat W. Wardkhan, M. Youssef, Faten I. Hamed, S. Ouf, 2008.
Exploring Biological Activities
The study by Youssef et al. (2011) demonstrates the synthesis of novel heterocyclic compounds, evaluating their biocidal properties against a spectrum of microbial pathogens. This research highlights the potential of such compounds in contributing to the development of new antimicrobial strategies M. Youssef, M. S. Abbady, R. A. Ahmed, Ahmed A. Omar, 2011.
Future Directions
The future directions for research on this compound could include further exploration of its biological activities and potential therapeutic applications. The literature suggests that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Properties
IUPAC Name |
ethyl 2-[[2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O4S2/c1-2-36-27(35)22-18-12-8-14-20(18)38-25(22)30-21(33)15-37-28-31-23-17-11-6-7-13-19(17)29-24(23)26(34)32(28)16-9-4-3-5-10-16/h3-7,9-11,13,29H,2,8,12,14-15H2,1H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMLKJCCRZOXMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NC4=C(C(=O)N3C5=CC=CC=C5)NC6=CC=CC=C64 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(2-chloro-4-fluorobenzyl)-3-(3,4-dimethoxyphenethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2746312.png)
![2-Ethyl-5-((4-hydroxypiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2746313.png)
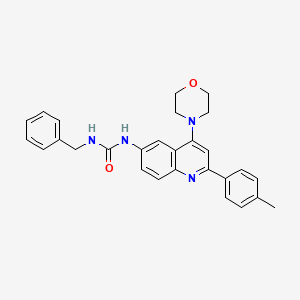
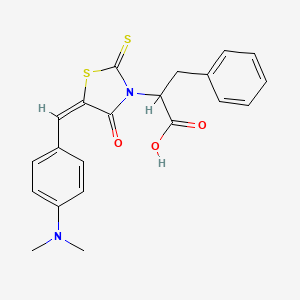
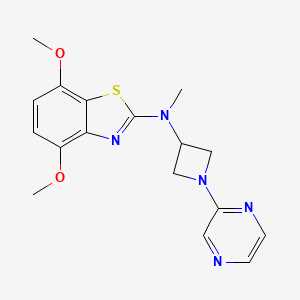
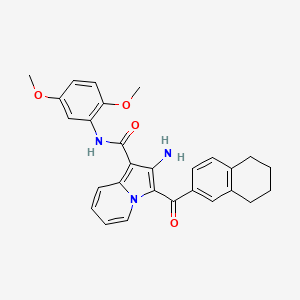
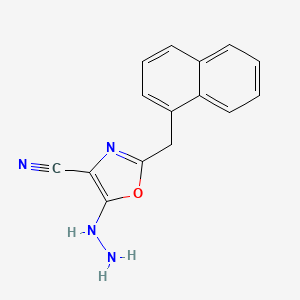
![4-fluoro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2746325.png)
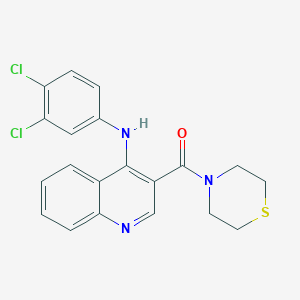
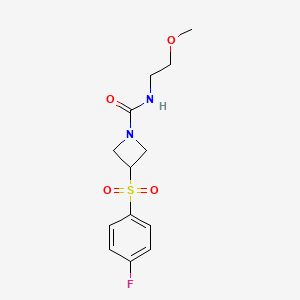
![3-Pyridin-2-yl-6-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2746330.png)
![N-[2-(benzylamino)-2-oxoethyl]-5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2746331.png)

![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2746334.png)
